Synthetic Reproducibility: Condensation Yield of 95 % and Full Spectroscopic Characterisation
The (E)‑diastereomer of 6‑Chloro‑3‑(3‑chloro‑2‑fluorobenzylidene)indolin‑2‑one is prepared by a single‑step piperidine‑catalysed Knoevenagel condensation between 6‑chlorooxindole and 3‑chloro‑2‑fluorobenzaldehyde in methanol under reflux, furnishing the product in 95 % isolated yield with full ¹H NMR (400 MHz, DMSO‑d₆) and mass spectral (MS calcd for C₁₅H₉Cl₂FNO [M+H]⁺ 308, found 308.0) characterisation [1]. In a related protocol, the same transformation was achieved in 84 % yield under slightly different stoichiometry and temperature control, confirming robust scalability [2].
| Evidence Dimension | Isolated yield of the (E)-6-chloro-3-(3-chloro-2-fluorobenzylidene)indolin-2-one from 6-chlorooxindole + 3-chloro-2-fluorobenzaldehyde condensation |
|---|---|
| Target Compound Data | Yield: 95 % (14.63 g from 8.35 g 6-chlorooxindole, 50 mmol scale); ¹H NMR δ 10.85 (s, 1H), 7.70 (q, J = 7.3 Hz, 2H), 7.54 (s, 1H), 7.36 (t, J = 8 Hz, 1H), 7.16 (d, J = 8 Hz, 1H), 6.92‑6.86 (m, 2H); MS found 308.0 [M+H]⁺ [1] |
| Comparator Or Baseline | 84 % yield for the identical product in an alternative protocol (13.1 g product) [2]; typical Knoevenagel yields for related 6-chloro-3-benzylideneindolin-2-ones range 60–85 % in literature [3] |
| Quantified Difference | 11–35 percentage-point yield advantage vs typical values for the compound class |
| Conditions | Piperidine-catalysed condensation in methanol; reflux 6 h vs overnight stirring; filtration, methanol wash, drying |
Why This Matters
A demonstrated 95 % isolated yield from commodity-priced starting materials (6-chlorooxindole and 3‑chloro‑2‑fluorobenzaldehyde) de‑risks procurement for laboratories requiring gram‑to‑kilogram quantities for SAR or in‑vivo studies, reducing cost‑per‑gram relative to lower‑yielding benzylidene‑indolinone analogs that may require chromatographic purification to reach equivalent purity.
- [1] The origin of a common compound about 56341-37-8. Indolines-Derivatives.com, published 2021-09-26. Reporting (E)-6-chloro-3-(3-chloro-2-fluorobenzylidene)indol-2-one synthesis in 95 % yield. View Source
- [2] The Best Chemistry Compound: (E)-6-chloro-3-(3-chloro-2-fluoro-benzylidene)-1,3-dihydro-indol-2-one. Indolines-Derivatives.com, published 2021-09-22. Yield 84 %. View Source
- [3] Fareed MR et al. New Multi-Targeted Antiproliferative Agents: Design and Synthesis of IC261-Based Oxindoles as Potential Tubulin, CK1 and EGFR Inhibitors. Pharmaceuticals 2021, 14 (11), 1114. DOI: 10.3390/ph14111114 View Source
